molecular formula C18H15N3O3 B14168292 N-(2-methoxy-4-{[(E)-pyridin-4-ylmethylidene]amino}phenyl)furan-2-carboxamide CAS No. 774190-69-1

N-(2-methoxy-4-{[(E)-pyridin-4-ylmethylidene]amino}phenyl)furan-2-carboxamide

Cat. No.: B14168292
CAS No.: 774190-69-1
M. Wt: 321.3 g/mol
InChI Key: FLZRZMVBAQSNLC-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-{[(E)-pyridin-4-ylmethylidene]amino}phenyl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a furan ring, a pyridine ring, and a methoxy group, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-{[(E)-pyridin-4-ylmethylidene]amino}phenyl)furan-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the furan-2-carboxamide core: This can be achieved through the reaction of furan-2-carboxylic acid with an appropriate amine under dehydrating conditions.

    Introduction of the methoxy group: The methoxy group can be introduced via methylation of the corresponding hydroxyl precursor using methyl iodide in the presence of a base.

    Formation of the pyridin-4-ylmethylidene moiety: This involves the condensation of pyridine-4-carbaldehyde with the amine group on the phenyl ring, typically under acidic or basic conditions to facilitate the formation of the imine (Schiff base).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-{[(E)-pyridin-4-ylmethylidene]amino}phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The imine (Schiff base) can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable catalyst or under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-{[(E)-pyridin-4-ylmethylidene]amino}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects such as cell cycle arrest, apoptosis, or inhibition of microbial growth. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of the furan ring, pyridine ring, and methoxy group in this compound contributes to its distinct chemical properties and potential applications.
  • Its ability to undergo various chemical reactions and its bioactivity make it a valuable compound for research and development in multiple fields.

Properties

CAS No.

774190-69-1

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

N-[2-methoxy-4-(pyridin-4-ylmethylideneamino)phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H15N3O3/c1-23-17-11-14(20-12-13-6-8-19-9-7-13)4-5-15(17)21-18(22)16-3-2-10-24-16/h2-12H,1H3,(H,21,22)

InChI Key

FLZRZMVBAQSNLC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N=CC2=CC=NC=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

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